molecular formula C35H49F2N7O4 B609186 HMTase Inhibitor IX

HMTase Inhibitor IX

Cat. No.: B609186
M. Wt: 669.8 g/mol
InChI Key: RZKSQRIPRKWVBU-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

For safety and hazards related to HMTase Inhibitor IX, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Biochemical Analysis

Biochemical Properties

MM-102 plays a significant role in biochemical reactions. It interacts with the WDR5/MLL complex, a histone methyltransferase complex that targets histone 3 at lysine 4 to upregulate transcription . MM-102 competes against MLL1 for WDR5 binding, effectively preventing MLL1 from assembling with WDR5, RbBP5, and ASH2L for enhanced H3K4 methyltransferase activity .

Cellular Effects

MM-102 has profound effects on various types of cells and cellular processes. It influences cell function by blocking MLL1 methyltransferase activity, thereby reducing the expression of HoxA9 and Meis-1 genes . These genes are critical MLL1 target genes in MLL1 fusion protein-mediated leukemogenesis . MM-102 can also inhibit cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins .

Molecular Mechanism

The molecular mechanism of MM-102 involves its interaction with the WDR5/MLL complex. MM-102 competes against MLL1 for WDR5 binding, effectively preventing MLL1 from assembling with WDR5, RbBP5, and ASH2L for enhanced H3K4 methyltransferase activity . This results in a reduction in the expression of HoxA9 and Meis-1 genes, thereby influencing cell function .

Temporal Effects in Laboratory Settings

It has been shown to have a significant impact on the expression of HoxA9 and Meis-1 genes in MLL1-AF9-transduced murine cells .

Dosage Effects in Animal Models

It is known that MM-102 can inhibit cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins .

Metabolic Pathways

It is known to interact with the WDR5/MLL complex, a histone methyltransferase complex that targets histone 3 at lysine 4 .

Transport and Distribution

It is known to interact with the WDR5/MLL complex, suggesting that it may be transported and distributed within cells in a manner similar to other molecules that interact with this complex .

Subcellular Localization

Given its interaction with the WDR5/MLL complex, it is likely that it is localized to the same subcellular compartments as this complex .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MM-102 involves the preparation of a peptidomimetic structure that mimics the interaction motif of the mixed lineage leukemia 1 protein. The compound is synthesized through a series of peptide coupling reactions, typically using solid-phase peptide synthesis techniques . The final product is purified using high-performance liquid chromatography to achieve a purity of over 98% .

Industrial Production Methods

While MM-102 is primarily produced for research purposes, industrial-scale production would involve similar synthetic routes with optimization for larger batch sizes. This includes scaling up the solid-phase peptide synthesis and ensuring consistent purity and yield through rigorous quality control measures .

Properties

IUPAC Name

N-[bis(4-fluorophenyl)methyl]-1-[[(2S)-5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49F2N7O4/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKSQRIPRKWVBU-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49F2N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary molecular target of MM-102?

A1: MM-102 specifically targets the interaction between the Mixed Lineage Leukemia 1 (MLL1) histone methyltransferase and WD repeat-containing protein 5 (WDR5). []

Q2: How does MM-102 exert its inhibitory effect on MLL1 activity?

A2: MM-102 acts by disrupting the essential protein-protein interaction between MLL1 and WDR5, which is required for the full enzymatic activity of MLL1. [, ]

Q3: What are the downstream consequences of MLL1 inhibition by MM-102?

A3: Inhibition of MLL1 by MM-102 leads to a decrease in histone H3 lysine 4 trimethylation (H3K4me3), a modification associated with gene activation. [, , , ] This subsequently affects the expression of MLL1 target genes, including those involved in cell growth, differentiation, and development. [, , , ]

Q4: What is the molecular formula and weight of MM-102?

A4: Unfortunately, the provided research abstracts do not disclose the molecular formula and weight of MM-102. Further investigation into the primary literature or chemical databases is required for this information.

Q5: Is there any spectroscopic data available for MM-102?

A5: The provided abstracts do not include spectroscopic data for MM-102. Accessing the full research articles or utilizing chemical databases may provide further insights into its spectroscopic properties.

Q6: Does MM-102 possess any intrinsic catalytic activity?

A6: MM-102 is a small-molecule inhibitor, and its primary mechanism of action relies on disrupting the MLL1-WDR5 interaction rather than exhibiting direct catalytic activity. [, ]

Q7: What are the potential applications of MM-102 in biological research?

A7: MM-102 serves as a valuable tool for investigating the biological roles of MLL1 and H3K4me3 in various cellular processes, including gene regulation, development, and disease progression. [, , , , , , , ]

Q8: How do structural modifications of MM-102 affect its activity and potency?

A8: The provided abstracts lack details on specific structural modifications of MM-102 and their impact on its activity. Exploring structure-activity relationship (SAR) studies on MM-102 analogs would be necessary to understand the influence of structural variations on its biological properties.

Q9: What is known about the stability of MM-102 under different conditions?

A9: The provided research abstracts do not provide information about the stability of MM-102 under various conditions. This information would be crucial for determining appropriate storage and handling procedures.

Q10: Are there any formulation strategies employed to enhance the stability or bioavailability of MM-102?

A10: The provided research abstracts do not discuss specific formulation strategies for MM-102. Further research may have investigated different formulations to optimize its delivery and efficacy.

Q11: What cell-based assays have been used to evaluate the efficacy of MM-102?

A11: Several studies utilize cell-based assays to investigate the impact of MM-102 on cell growth, apoptosis, and gene expression. [, , , , , ] For instance, MM-102 demonstrated specific growth inhibition and apoptosis induction in leukemia cells harboring MLL1 fusion proteins. [] Additionally, MM-102 was shown to modulate inflammatory and oxidative pathways in endothelial cells derived from individuals with gestational diabetes. [, ]

Q12: What animal models have been employed to study the in vivo activity of MM-102?

A12: Researchers have utilized mouse models to investigate the therapeutic potential of MM-102 in various contexts. For example, MM-102 was tested in a murine xenograft model of neuroblastoma, where it significantly reduced tumor size and metastasis. [, ] Additionally, MM-102 was employed in mouse models of acute kidney injury, revealing its complex role in renal protection and regeneration. []

Q13: Have any clinical trials been conducted to evaluate MM-102 in humans?

A13: There is no mention of clinical trials involving MM-102 in the provided abstracts. As a preclinical compound, further research is necessary to determine its safety and efficacy in human subjects.

Q14: What is the known safety profile of MM-102?

A14: The provided research abstracts do not offer comprehensive information regarding the toxicological profile of MM-102. Further investigation into its safety profile through in vitro and in vivo studies is crucial for assessing its potential for clinical translation.

Q15: Does MM-102 elicit any immunological responses?

A15: The provided research abstracts do not mention any specific immunological responses triggered by MM-102. Further research may be necessary to investigate its potential immunogenicity and impact on the immune system.

Q16: Is there any information available on the environmental impact and degradation of MM-102?

A16: The provided research abstracts do not discuss the environmental impact or degradation of MM-102. Evaluating its potential ecological effects and implementing appropriate waste management strategies would be crucial for responsible development.

Q17: What research tools and resources are essential for studying MM-102 and its biological effects?

A17: Various research tools and resources are essential for studying MM-102 and its biological effects. These include:

  • Cell lines: Leukemia cell lines harboring MLL1 fusion proteins, neuroblastoma cell lines, and primary cell cultures (e.g., chondrocytes, endothelial cells) [, , , , ]
  • Animal models: Murine xenograft models, acute kidney injury models (e.g., folic acid-induced or ischemia/reperfusion) [, , ]
  • Biochemical assays: Histone methyltransferase assays, chromatin immunoprecipitation (ChIP) assays, Western blotting, gene expression analysis (e.g., qPCR, RNA sequencing) [, , , , , , ]
  • Imaging techniques: Microscopy (e.g., immunofluorescence staining, phalloidin staining for cell morphology) []
  • Analytical techniques: High-performance liquid chromatography (HPLC), mass spectrometry (MS) []
  • Computational tools: Molecular docking software, molecular dynamics simulation software, quantitative structure-activity relationship (QSAR) modeling software []

Q18: What are the key milestones in the development and understanding of MM-102 as an MLL1 inhibitor?

A18: The provided research abstracts do not offer a detailed historical account of MM-102 development. Consulting scientific publications and patent literature could provide a comprehensive timeline of its discovery and characterization.

Q19: What are the potential cross-disciplinary applications of MM-102 research?

A19: Research on MM-102 has implications for various disciplines, including:

  • Cancer biology: Understanding the role of MLL1 in leukemia and other cancers [, , ]
  • Developmental biology: Elucidating the function of MLL1 and H3K4me3 in cell differentiation and organ development [, , ]
  • Immunology: Investigating the impact of MM-102 on immune cell function and inflammatory responses [, ]
  • Drug discovery: Developing novel MLL1 inhibitors with improved potency, selectivity, and pharmacological properties [, ]
  • Epigenetics: Exploring the therapeutic potential of targeting epigenetic regulators like MLL1 in various diseases [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.